molecular formula C4H12N2O9 B1511442 Azane;oxalic acid;hydrate CAS No. 37541-72-3

Azane;oxalic acid;hydrate

Cat. No.: B1511442
CAS No.: 37541-72-3
M. Wt: 232.15 g/mol
InChI Key: LRFVZPMSSZVHGG-UHFFFAOYSA-N
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Description

Azane;oxalic acid;hydrate, identified as ammonium oxalate hydrate (chemical formula: (NH₄)₂C₂O₄·nH₂O), is a crystalline salt formed by the reaction of oxalic acid (H₂C₂O₄) with ammonia (NH₃) or ammonium hydroxide (NH₄OH). It is widely used in analytical chemistry for metal precipitation, textile processing, and as a reducing agent in photography . The compound’s structure consists of ammonium cations (NH₄⁺) and oxalate anions (C₂O₄²⁻), with hydration states varying depending on synthesis conditions. Its solubility in water (22.4 g/100 mL at 20°C) and thermal decomposition into NH₃, CO₂, and H₂O at ~160°C make it distinct among oxalate salts .

Properties

CAS No.

37541-72-3

Molecular Formula

C4H12N2O9

Molecular Weight

232.15 g/mol

IUPAC Name

azane;oxalic acid;hydrate

InChI

InChI=1S/2C2H2O4.2H3N.H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);2*1H3;1H2

InChI Key

LRFVZPMSSZVHGG-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.N.N.O

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.N.N.O

Pictograms

Irritant

Origin of Product

United States

Chemical Reactions Analysis

Thermal Decomposition

Dihydrazinium oxalate undergoes thermal transformation to monohydrazinium oxalate at elevated temperatures:

Reaction Equation :

(N2H5)2C2O4Δ>25C2N2H5HC2O4(\text{N}_2\text{H}_5)_2\text{C}_2\text{O}_4 \xrightarrow{\Delta >25^\circ \text{C}} 2 \, \text{N}_2\text{H}_5\text{HC}_2\text{O}_4

Observations :

  • The decomposition is irreversible under standard conditions .

  • Monohydrazinium oxalate is stabilized by intramolecular hydrogen bonding in its crystal lattice .

Coordination Reactions

Dihydrazinium oxalate participates in coordination chemistry, particularly with transition metals like iron:

Reaction with Iron :

(N2H5)2C2O4+Fe3+Fe(C2O4)33+2N2H5+(\text{N}_2\text{H}_5)_2\text{C}_2\text{O}_4 + \text{Fe}^{3+} \rightarrow \text{Fe}(\text{C}_2\text{O}_4)_3^{3-} + 2 \, \text{N}_2\text{H}_5^+

Key Features :

  • Forms stable iron oxalate complexes (e.g., ammonium iron(III) oxalate trihydrate).

  • The oxalate ion (C₂O₄²⁻) acts as a bidentate ligand, coordinating to the metal center via two oxygen atoms .

Structural Insights :

  • X-ray diffraction confirms a three-dimensional hydrogen-bonded network between N₂H₅⁺ cations and C₂O₄²⁻ anions .

  • Each oxalate ion is surrounded by six hydrazinium ions via N–H···O bonds, enhancing thermal stability .

Acid-Base Behavior

The oxalate anion exhibits resonance stabilization, influencing its reactivity:

Resonance Structure :

\chemfigO=C(O)C(O)=O\chemfigOC(=O)C(=O)O\chemfig{O=C(-O^-)-C(-O^-)=O} \leftrightarrow \chemfig{O^--C(=O)-C(=O)-O^-}

Impact on Reactivity :

  • The delocalized electron density weakens O–H bonds, facilitating proton transfer to hydrazine .

  • In contrast, malonic acid forms only monohydrazinium salts due to stronger intramolecular hydrogen bonding in its conjugate base .

Hydrogen-Bonding Interactions

The crystal lattice of dihydrazinium oxalate is stabilized by extensive hydrogen bonding:

Key Interactions :

  • N–H···O : Between N₂H₅⁺ cations and oxalate anions.

  • N–H···N : Between adjacent hydrazinium ions .

Structural Data :

ParameterValueSource
Crystal SystemMonoclinic
Space GroupC2/c
Hydrogen Bonds per Unit6 (oxalate), 3 (N₂H₅⁺)

Comparative Reactivity with Other Dicarboxylic Acids

AcidHydrazinium Salt FormationKey Reason
Oxalic AcidForms mono- and di-saltsStrong –I effect of COO⁻ groups
Malonic AcidOnly mono-saltsIntramolecular H-bonding
Succinic AcidForms di-saltsLarger ring size reduces H-bond stability

Analytical Characterization

  • Elemental Analysis : C (15.35% observed vs. 15.58% calculated), H (6.28% vs. 6.54%), N (36.40% vs. 36.36%) .

  • Volumetric Analysis : Hydrazine content determined as 41.0% (vs. 41.58% theoretical) using KIO₃ titration .

Comparison with Similar Compounds

Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

  • Chemical Structure : Oxalic acid dihydrate comprises two carboxylic acid groups and two water molecules. Unlike ammonium oxalate, it is a hydrated acid rather than a salt.
  • Applications : Used in metal cleaning, dyeing, and crystal growth studies (e.g., potassium oxalate hydrate) .
  • Key Differences :
    • Acidity : Oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) is significantly more acidic than ammonium oxalate (pH ~6.5 in solution) .
    • Thermal Stability : Decomposes at ~100°C, releasing water and forming anhydrous oxalic acid, whereas ammonium oxalate decomposes at higher temperatures .

Tetrabutylphosphonium Oxalate (TBPOx) Hydrate

  • Chemical Structure : An ionic semiclathrate hydrate with oxalate anions encapsulated in a tetrabutylphosphonium framework .
  • Key Differences :
    • Phase Behavior : TBPOx exhibits lower phase equilibrium temperatures compared to ammonium oxalate, making it suitable for refrigeration applications .
    • Complexity : TBPOx is a synthetic ionic compound, while ammonium oxalate is a simple ammonium salt.

Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O)

  • Chemical Structure : A metal oxalate with Zn²⁺ ions coordinated to oxalate anions and water molecules .
  • Applications: Precursor for ZnO nanoparticles and catalyst synthesis.
  • Key Differences: Solubility: Insoluble in water (0.003 g/100 mL), unlike ammonium oxalate . Decomposition: Forms ZnO upon heating, whereas ammonium oxalate releases NH₃ and CO₂ .

Dihydrazinium Oxalate (N₂H₅)₂C₂O₄

  • Chemical Structure : Contains hydrazinium cations (N₂H₅⁺) and oxalate anions, stabilized by hydrogen bonds .
  • Applications : Explosives, ligand synthesis, and coordination chemistry.
  • Key Differences :
    • Reactivity : Highly reactive due to hydrazine’s reducing properties, unlike the more stable ammonium oxalate .
    • Crystal Packing : Features planar oxalate anions with extensive hydrogen bonding, differing from ammonium oxalate’s ionic lattice .

Pharmaceutical Co-Crystals and Salt Hydrates

  • Theophylline-Oxalic Acid Co-Crystal: Enhances dissolution rates of theophylline (a caffeine analogue) via mechanochemical synthesis .
  • ALO−OXA Hydrate (Allopurinol-Oxalic Acid): A triclinic salt hydrate improving dissolution and diffusion of allopurinol, an anti-gout drug .
  • Pyrazinamide-Oxalic Acid Cocrystal : Rapidly formed via liquid-assisted grinding, leveraging water release from oxalic acid dihydrate .
  • Synthesis: Mechanochemical methods dominate co-crystal formation, whereas ammonium oxalate is synthesized via acid-base reactions .

Research and Industrial Implications

  • Detoxification : Oxalic acid converts chrysotile asbestos into Mg-oxalate, highlighting its reactivity with metals . Ammonium oxalate’s role in metal chelation aligns with this but focuses on precipitation rather than detoxification.
  • Agriculture : Oxalic acid is effective against Varroa mites in bees, while ammonium oxalate lacks such bioapplications .
  • Material Science: Hydrated oxalates like TBPOx and zinc oxalate are pivotal in developing cooling media and nanomaterials, respectively .

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